Deltarasin Binds PDEδ with 38–41 nM Affinity: Benchmarking Against Newer PDEδ Inhibitors
Deltarasin binds to purified PDEδ with a dissociation constant (Kd) of 38 ± 16 nM [1]. This affinity is approximately 11.5-fold weaker than the next-generation PDEδ inhibitor Deltazinone 1 (Kd = 5 ± 2 nM) and approximately 6.3-fold weaker than Deltaflexin-3 (Kd = 6 nM) [2]. However, deltarasin's cellular activity does not simply scale with biochemical affinity—an important consideration for experimental design [3].
| Evidence Dimension | Binding affinity to PDEδ protein |
|---|---|
| Target Compound Data | Kd = 38 ± 16 nM (purified PDEδ) |
| Comparator Or Baseline | Deltazinone 1: Kd = 5 ± 2 nM; Deltaflexin-3: Kd = 6 nM |
| Quantified Difference | Deltarasin affinity is 7.6- to 11.5-fold weaker than comparators |
| Conditions | Biochemical binding assay using purified recombinant PDEδ protein |
Why This Matters
This data clarifies that deltarasin is a validated first-generation tool compound with well-characterized pharmacology, whereas higher-affinity inhibitors represent distinct tool compounds with different selectivity and toxicity profiles that may not be interchangeable.
- [1] Zimmermann G, Papke B, Ismail S, et al. Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling. Nature. 2013;497(7451):638-642. View Source
- [2] Papke B, Murarka S, Vogel HA, et al. Identification of pyrazolopyridazinones as PDEδ inhibitors. Nat Commun. 2016;7:11360. View Source
- [3] Kaya P, et al. An Improved PDE6D Inhibitor Combines with Sildenafil To Potently Inhibit Cancer Cell Proliferation. J Med Chem. 2024;67(3):1856-1872. View Source
